6-Amino-6-deoxy-beta-cyclodextrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

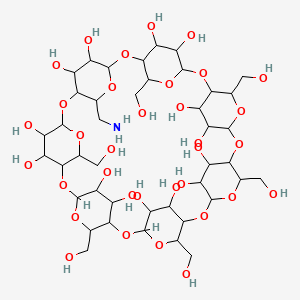

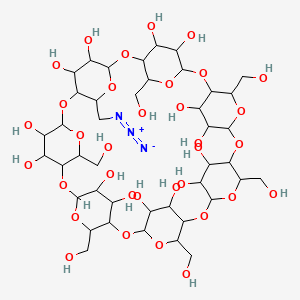

6-Amino-6-deoxy-beta-cyclodextrin is a useful research compound. Its molecular formula is C42H71NO34 and its molecular weight is 1134.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Amino-6-deoxy-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-6-deoxy-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Surface Functionalization : 6-Amino-6-deoxy-beta-cyclodextrin can be immobilized onto solid surfaces for guest-host interactions, useful in materials science and surface chemistry (Schofield et al., 2006).

Chiral Separation : This compound has been used as a chiral selector in capillary electrophoresis, aiding in the enantioseparation of various compounds (Xiao et al., 2010).

pH-Dependent Isomerism : An amino derivative of beta-cyclodextrin demonstrates pH-dependent in-out isomerism, which could be significant in the field of molecular switches and sensors (Alvarez Alcalde et al., 2006).

Synthesis and Application in Enantioseparation : A facile synthetic approach for mono-6-amino-6-deoxy-beta-cyclodextrin and its application in the enantioseparation of various analytes by capillary electrophoresis has been explored (Tang et al., 2005).

Drug Delivery and Molecular Recognition : Modified forms of 6-Amino-6-deoxy-beta-cyclodextrin, like mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides, have applications in drug delivery and molecular recognition (Tang & Ng, 2008).

Gene Delivery : Cationic amphiphilic cyclodextrin complexes have potential in therapeutic gene delivery, showing how self-assembly modes influence complex formation with DNA (Villari et al., 2013).

Thermodynamics of Complexation and Chiral Recognition : This compound shows complexation with various chiral guests, highlighting its role in understanding the balance between van der Waals and coulombic interactions in molecular recognition (Rekharsky & Inoue, 2002).

Electrochemical Sensing : Graphene/mono-(6-amino-6-deoxy)-β-cyclodextrin multilayers show excellent electrochemical sensing performance, useful in analytical chemistry (Tan et al., 2015).

Retinol Stabilization : Fatty amide-β-cyclodextrin conjugates, synthesized using 6-Amino-6-deoxy-beta-cyclodextrin, can stabilize retinol against photo-degradation, relevant in cosmetic and pharmaceutical applications (Kim et al., 2016).

Ligand Exchange Chromatography : Copper(II) complexes of cyclodextrin derivatives have been used for the high-performance liquid chromatography separation of amino acid racemates (Campagna et al., 1998).

properties

IUPAC Name |

5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBFLQITCMCIOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1134.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-6-deoxy-beta-cyclodextrin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Gadopentetic acid [MI]](/img/structure/B8070203.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B8070209.png)

![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B8070233.png)

![(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt](/img/structure/B8070253.png)

![3-[[10,15,20,25,30,35,40-Heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B8070265.png)

![[5,7,8-Trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8070277.png)

![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8070288.png)

![(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B8070296.png)